molecular formula C8H9N B1346815 2-Isopropenylpyridine CAS No. 6515-13-5

2-Isopropenylpyridine

Cat. No. B1346815
CAS RN: 6515-13-5
M. Wt: 119.16 g/mol
InChI Key: MJKIORXNEJFOPX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Isopropenylpyridine includes a total of 18 bonds. There are 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .

Scientific Research Applications

Catalytic Processes and Ligand Activity

2-Isopropenylpyridine (2-IP) plays a significant role in catalytic processes. Its reactivity with different ligands and catalysts results in diverse products and applications. For instance, the coupling reaction of 2-IP with 1,5-hexadiene using rhodium catalyst and varying ligands leads to different products, which demonstrates its versatility in synthetic chemistry (Lim, Kang, & Koo, 1999).

Materials Science and Organometallic Catalysis

2-IP, as a component of oligopyridine ligands like terpyridine, finds extensive use in materials science, such as in photovoltaics, and in organometallic catalysis. These applications range from artificial photosynthesis to organic transformations and polymerization reactions (Winter, Newkome, & Schubert, 2011).

Synthesis of Opioids and Pharmaceuticals

In pharmaceutical research, derivatives of 2-IP, like 2-isocyanopyridines, have been used as convertible isocyanides in multicomponent chemistry. An example includes the synthesis of potent opioids such as carfentanil (van der Heijden, Jong, Ruijter, & Orru, 2016).

Synthesis of Polymers and Copolymers

2-IP is also a key monomer in the synthesis of polymers and copolymers. Its incorporation into block copolymers, like butadiene and 2-IP, has been explored to enhance mechanical properties, particularly at high temperatures (Soum, Fontanille, & Aboudalle, 1988).

Development of Bioactive Compounds

2-IP derivatives, such as 2-aminopyridines, are central to the development of bioactive compounds in medicinal chemistry. They serve as a foundation for synthesizing a variety of nitrogen-containing heterocycles with potential therapeutic applications (Bolliger, Oberholzer, & Frech, 2011).

Conclusion2-Isopropenylpyridine's diverse applications in scientific research highlight its significant role in catalysis, materials science, pharmaceuticals, polymer chemistry

Scientific Research Applications of 2-Isopropenylpyridine

1. Catalysis and Ligand Effects

2-Isopropenylpyridine (2-IP) is extensively used in catalysis. For instance, the coupling reaction of 2-IP with 1,5-hexadiene via C-H bond activation produces different products based on the ligands used, indicating its flexible reactivity in catalytic processes (Lim, Kang, & Koo, 1999).

2. Materials Science and Organometallic Chemistry

Terpyridines, which include 2-IP derivatives, have applications in materials science, biomedicinal chemistry, and organometallic catalysis. They are used in processes like artificial photosynthesis and polymerization reactions, demonstrating their versatility in different research fields (Winter, Newkome, & Schubert, 2011).

3. Pharmaceutical Applications

2-Isocyanopyridines, derived from 2-IP, are pivotal in multicomponent pharmaceutical chemistry. They are utilized for the efficient synthesis of complex molecules, such as the potent opioid carfentanil, showcasing their importance in drug synthesis (van der Heijden, Jong, Ruijter, & Orru, 2016).

4. Polymer Synthesis

2-IP plays a crucial role in polymer science. It is used in the synthesis of block copolymers, particularly with butadiene, to enhance their mechanical properties. This application is significant in developing materials with better performance at high temperatures (Soum, Fontanille, & Aboudalle, 1988).

properties

IUPAC Name

2-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-7(2)8-5-3-4-6-9-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKIORXNEJFOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983720
Record name 2-(Prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropenylpyridine

CAS RN

6515-13-5
Record name 2-(1-Methylethenyl)pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=6515-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropenylpyridine
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Record name 2-(Prop-1-en-2-yl)pyridine
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Record name 2-isopropenylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
A Soum, M Fontanille, A Aboudalle - Polymer, 1988 - Elsevier
Well defined diblock and triblock copolymers of butadiene and 2-isopropenylpyridine have been synthesized by anionic polymerization, using a difunctional lithium initiator. The …
Number of citations: 12 www.sciencedirect.com
AH Soum, CF Tien, TE Hogen‐Esch… - Die …, 1983 - Wiley Online Library
… synthesis of poly(2-isopropenylpyridine) *) by anionic polymerization of 2-isopropenylpyridine (1) … of poly(2-isopropenylpyridine) (poly(1)) indicates that initiation is essentially quantita- …
Number of citations: 35 onlinelibrary.wiley.com
AH Soum, TE Hogen-Esch - Macromolecules, 1985 - ACS Publications
… The spectrum of poly(2-isopropenylpyridine)8 prepared in the presence of Li ion in THF at -… ochemistry of poly(2- or 4-vinylpyridine) and that of poly(2-isopropenylpyridine) are based …
Number of citations: 36 pubs.acs.org
A Aboudalle, A Soum, M Fontanille… - Die Makromolekulare …, 1986 - Wiley Online Library
… of both the rates of propagation and depropagation and the experimental characterization of the corresponding equilibrium in the case of the polymerization of 2-isopropenylpyridine (1) …
Number of citations: 3 onlinelibrary.wiley.com
YG Lim, JS Han, BT Koo, JB Kang - Polymer, 2000 - Elsevier
… of PTPBs with 2-isopropenylpyridine (IPP) by the Wilkinson complex, RhCl(PPh 3 ) 3 . … 2-Isopropenylpyridine (IPP) was prepared as described in the literature [10]. Toluene was refluxed …
Number of citations: 19 www.sciencedirect.com
K Hashimoto, TE Hogen-Esch - Macromolecules, 1983 - ACS Publications
The anionic oligomerization of 2-isopropenylpyridine (2-IP) and 4-isopropenylpyridine (4-IP) was carried out by initiation using the lithium salts of 2-and 4-isopropylpyridine, followed by …
Number of citations: 8 pubs.acs.org
임영권, 강정부 - Bulletin of the Korean Chemical Society, 1997 - koreascience.kr
… To know whether the steric effect or electronic effect on the coordination site, 2-isopropenylisoquinoline 4, having the shape like 2-isopropenylpyridine on the coordination site, reacted …
Number of citations: 8 koreascience.kr
YG Lim, JB Kang, BT Koo - Tetrahedron letters, 1999 - Elsevier
… 2-8 During the course of our studies of alkylation by rhodium metal catalysts, we have found the very interesting results in which the coupling reaction of 2-isopropenylpyridine la with 1,5…
Number of citations: 26 www.sciencedirect.com
M Ishihara, T Tsuneya, M Shiga… - Journal of agricultural …, 1992 - ACS Publications
… Preparation of 2,4-Diisopropenylpyridine (5), 2-Acetyl-4isopropenylpyridine (6), and4-Acetyl-2-isopropenylpyridine (7). To a solution of dimethyl 2,4-lutidinate (39 g, 0.2 mol) in ether …
Number of citations: 38 pubs.acs.org
K Yagi, T Miyazaki, H Okitsu, F Toda… - Journal of Polymer …, 1972 - Wiley Online Library
The anionic polymerization of three monomers, 2‐isopropenyl‐4,5‐dimethyloxazole(I), 2‐isopropenylthiazole(II), and 2‐isopropenylpyridine(III), was studied in THF. These monomers …
Number of citations: 7 onlinelibrary.wiley.com

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